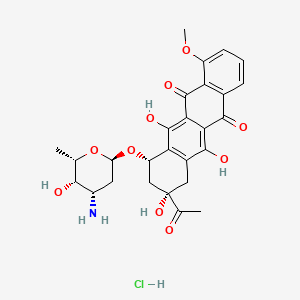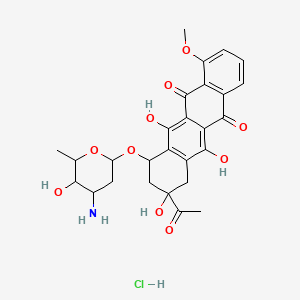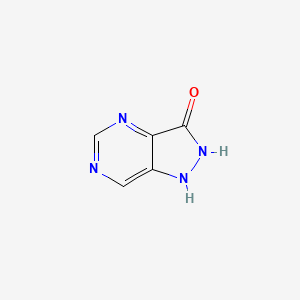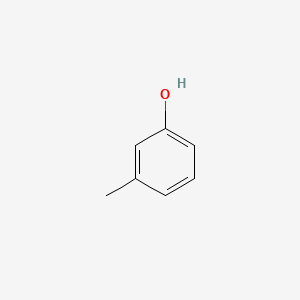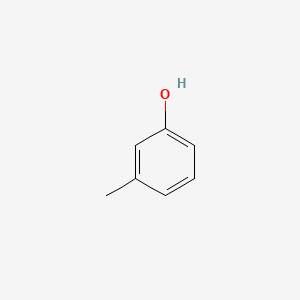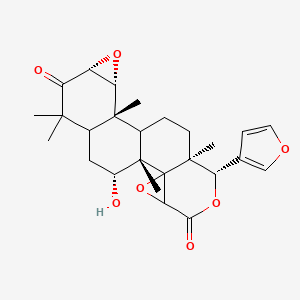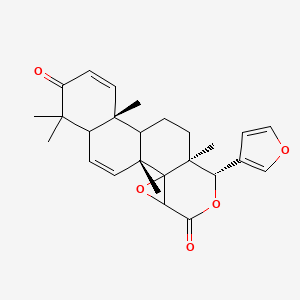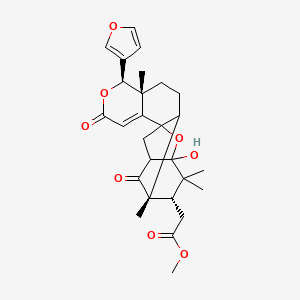
8beta-HYDROXYCARAPIN, 3,8-HEMIACETAL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8beta-Hydroxycarapin, 3,8-hemiacetal is a limonoid compound known for its unique chemical structure and biological activities. Limonoids are a class of triterpenoids commonly found in citrus fruits and other plants. This compound has garnered interest due to its potential therapeutic properties and its role in inhibiting sphingomyelin biosynthesis by preventing the CERT protein-dependent extraction of ceramides from the endoplasmic reticulum .
Preparation Methods
The synthesis of 8beta-Hydroxycarapin, 3,8-hemiacetal involves several steps, typically starting from natural limonoid precursors. The synthetic route generally includes:
Oxidation: The precursor undergoes oxidation to introduce hydroxyl groups.
Cyclization: The formation of the hemiacetal ring structure through intramolecular cyclization.
Purification: The final compound is purified using chromatographic techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
8beta-Hydroxycarapin, 3,8-hemiacetal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8beta-Hydroxycarapin, 3,8-hemiacetal has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of limonoids and their derivatives.
Biology: The compound is studied for its role in inhibiting sphingomyelin biosynthesis, which has implications in cell membrane biology and lipid metabolism.
Industry: It may have applications in the development of new pharmaceuticals and therapeutic agents targeting sphingolipid metabolism.
Mechanism of Action
The mechanism of action of 8beta-Hydroxycarapin, 3,8-hemiacetal involves its interaction with the CERT protein, which is responsible for the transport of ceramides from the endoplasmic reticulum to the Golgi apparatus. By inhibiting this transport, the compound reduces the biosynthesis of sphingomyelin, a crucial component of cell membranes. This inhibition leads to the accumulation of ceramides, which can induce apoptosis and other cellular stress responses .
Comparison with Similar Compounds
8beta-Hydroxycarapin, 3,8-hemiacetal is unique among limonoids due to its specific inhibitory effect on CERT-mediated ceramide transport. Similar compounds include:
Gedunin: Another limonoid with anti-cancer properties, but it acts through different mechanisms.
Azadirachtin: A limonoid known for its insecticidal properties, with a different mode of action.
Limonin: A common limonoid found in citrus fruits, with various biological activities but not specifically targeting ceramide transport.
Properties
Molecular Formula |
C27H32O8 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
methyl 2-[(1S,5R,6R,16S)-6-(furan-3-yl)-14-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7,18-dioxapentacyclo[11.3.1.111,14.02,11.05,10]octadec-9-en-16-yl]acetate |
InChI |
InChI=1S/C27H32O8/c1-23(2)17(10-19(28)32-5)25(4)16-6-8-24(3)18(11-20(29)34-22(24)14-7-9-33-13-14)26(16)12-15(21(25)30)27(23,31)35-26/h7,9,11,13,15-17,22,31H,6,8,10,12H2,1-5H3/t15?,16?,17-,22-,24+,25+,26?,27?/m0/s1 |
InChI Key |
URGZBBCARSDFSL-PTRNVCADSA-N |
Isomeric SMILES |
C[C@@]12CCC3[C@@]4([C@H](C(C5(C(C4=O)CC3(C1=CC(=O)O[C@H]2C6=COC=C6)O5)O)(C)C)CC(=O)OC)C |
Canonical SMILES |
CC1(C(C2(C3CCC4(C(OC(=O)C=C4C35CC(C2=O)C1(O5)O)C6=COC=C6)C)C)CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


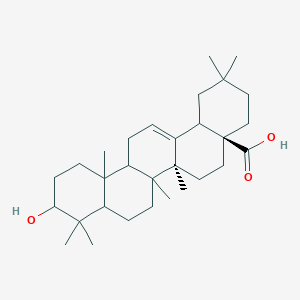
![(1S,15S,16R,17R,18S,19E,21Z,25E,27E,29E,31E)-33-[(2S,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid](/img/structure/B10754188.png)
